molecular formula C9H10BrNO2 B1270326 1-(5-Bromo-2-furoyl)pyrrolidine CAS No. 157642-10-9

1-(5-Bromo-2-furoyl)pyrrolidine

Cat. No.: B1270326
CAS No.: 157642-10-9
M. Wt: 244.08 g/mol
InChI Key: CHXUGJXTWLFHHF-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-furoyl)pyrrolidine is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a pyrrolidine ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-furoyl)pyrrolidine typically involves the reaction of 5-bromo-2-furoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

1-(5-Bromo-2-furoyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction Reactions: The carbonyl group in the furoyl moiety can be reduced to form alcohol derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-furoyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-furoyl)pyrrolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furoyl and pyrrolidine moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

1-(5-Bromo-2-furoyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: Similar in structure but with a fluorobenzoyl group instead of a furoyl group.

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of a furan ring.

    1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: Features a pyrrolidinone ring instead of a pyrrolidine ring.

Properties

IUPAC Name

(5-bromofuran-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXUGJXTWLFHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352584
Record name 1-(5-BROMO-2-FUROYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157642-10-9
Record name 1-(5-BROMO-2-FUROYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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